(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)5-4-10-7-13-14(8-10)9-11-3-1-2-6-17-11/h4-5,7-8,11H,1-3,6,9H2,(H,15,16)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILSYSCIJUHZIT-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)CN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, identified by CAS number 2098155-34-9, is a derivative of pyrazole with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and related case studies.
The chemical formula for this compound is with a molecular weight of 236.27 g/mol. The structure includes a pyrazole ring linked to an oxane moiety, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds.
- Attachment of the Oxane Group : Involves alkylation of the pyrazole with an oxane-derived halide.
- Formation of the Prop-2-enoic Acid Moiety : This can be accomplished through standard carboxylic acid formation techniques.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains and fungi. A study demonstrated that certain pyrazole compounds displayed higher antifungal activity compared to established antifungal agents like cycloheximide against Fusarium species and Alternaria .
The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit enzyme activities by binding to active sites or allosteric sites, disrupting metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist in receptor-mediated pathways, influencing downstream signaling .
Case Studies
- Antibacterial Activity : A study assessed the antibacterial efficacy of pyrazole derivatives against Gram-positive and Gram-negative bacteria. Compounds exhibited comparable activity to commercial antibiotics, indicating potential for therapeutic applications .
- Antifungal Studies : In vitro tests revealed that derivatives showed notable antifungal activity against Candida albicans and Aspergillus niger, suggesting their utility in treating fungal infections .
Data Table: Biological Activities of Related Pyrazole Compounds
| Compound Name | Activity Type | Target Organism | Efficacy Level |
|---|---|---|---|
| Pyrazole A | Antibacterial | Staphylococcus aureus | Moderate |
| Pyrazole B | Antifungal | Candida albicans | High |
| Pyrazole C | Antifungal | Aspergillus niger | Moderate |
| Pyrazole D | Antibacterial | Escherichia coli | High |
Scientific Research Applications
Medicinal Chemistry
The compound is being researched for its potential as a pharmacologically active agent. Various studies have investigated its efficacy in:
- Anti-inflammatory Agents : The pyrazole structure is known for its anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.
- Anticancer Activity : Early research suggests that this compound may inhibit cancer cell proliferation through specific molecular mechanisms, potentially targeting pathways involved in tumor growth and metastasis.
Biological Research
In biological assays, (2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid has been utilized to:
- Enzyme Inhibition Studies : It serves as a tool for studying enzyme kinetics and inhibition mechanisms, particularly in pathways relevant to disease states.
- Receptor Binding Studies : The compound may interact with various receptors, providing insights into receptor-mediated signaling pathways that are crucial for understanding cellular responses.
Materials Science
Research is ongoing into the use of this compound in synthesizing advanced materials:
- Polymers and Nanomaterials : Its unique chemical structure allows for potential applications in developing novel polymers or nanomaterials with specific functional properties.
Case Study 1: Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyrazole derivatives, including this compound. The findings indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
Research conducted at a prominent university evaluated the anticancer activity of this compound against various cancer cell lines. The results showed that it effectively reduced cell viability and induced apoptosis in human cancer cells, highlighting its potential role as an anticancer drug candidate.
Case Study 3: Enzyme Inhibition Mechanism
A detailed investigation into the enzyme inhibition mechanism revealed that this compound acts by binding to the active site of specific enzymes involved in metabolic pathways, thereby altering their activity and providing insights into drug design strategies.
Comparison with Similar Compounds
Pyrazole derivatives with propenoic acid substituents are widely studied for their biological activity and synthetic versatility. Below is a detailed comparison of the target compound with key analogs, focusing on structural features, physicochemical properties, and inferred applications.
Structural and Functional Differences
Target Compound: (2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic Acid
- Substituents : 1-[(Oxan-2-yl)methyl] group (tetrahydropyran-2-ylmethyl).
- Key Features: The oxan-2-ylmethyl group introduces an oxygen atom within a six-membered ring, likely improving solubility via polar interactions. The E-configuration of the propenoic acid ensures planar geometry, facilitating conjugation with biological targets .
- Inferred Applications: Potential use in drug discovery due to pyrazole’s prevalence in kinase inhibitors and anti-inflammatory agents.
Analog 1: (2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoic Acid
- Substituents : 1-Methyl group.
- Molecular Formula : C₇H₈N₂O₂.
- Molecular Weight : 168.15 g/mol.
- Key Differences : Simpler methyl substituent lacks the oxygenated cyclic structure, reducing solubility but enhancing lipophilicity. This compound is a common intermediate in synthesizing more complex derivatives .
Analog 2: (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid
- Substituents : 1-Phenyl group.
- Molecular Formula : C₁₂H₁₀N₂O₂.
- Molecular Weight : 214.22 g/mol.
- However, it may reduce metabolic stability compared to the oxan-2-ylmethyl group .
Analog 3: (E)-3-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic Acid
- Substituents : 5-Chloro, 3-methyl, 1-(4-methylbenzyl).
- Molecular Formula : C₁₅H₁₅ClN₂O₂.
- Molecular Weight : 290.74 g/mol.
Analog 4: Methyl (2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoate
- Substituents : Methyl ester (vs. carboxylic acid).
- Molecular Formula : C₈H₁₀N₂O₂.
- Molecular Weight : 166.18 g/mol.
- Key Differences : The ester group reduces acidity and improves cell membrane permeability, making it a prodrug candidate. However, discontinuation of this compound in commercial catalogs suggests challenges in stability or synthesis .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural similarity and substituent contributions.
Research Findings and Implications
- Biological Activity : Pyrazole derivatives with aromatic substituents (e.g., phenyl, benzyl) show enhanced binding to hydrophobic enzyme pockets, while oxan-2-ylmethyl groups may improve water solubility and pharmacokinetics .
- Purity and Stability : Analogs with 95% purity (e.g., ) suggest rigorous purification protocols, though the target compound’s purity remains unverified in the provided data .
Preparation Methods
Pyrazole Ring Formation
Method A: Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds
Hydrazines react with α,β-unsaturated esters or acids to form pyrazole rings via 1,3-dipolar cycloaddition or condensation pathways. This method allows for direct formation of substituted pyrazoles with a handle for further modification.Method B: Cyclization of β-ketoesters with hydrazine derivatives
β-Ketoesters can be reacted with hydrazines to yield pyrazole-4-carboxylates, which can be further transformed into the target compound.
Introduction of Oxan-2-ylmethyl Group
Alkylation of pyrazole nitrogen
The pyrazole nitrogen at position 1 is alkylated using oxan-2-ylmethyl halides (e.g., bromides or chlorides) under basic conditions such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO. This step proceeds via nucleophilic substitution.Protection/Deprotection strategies
The oxan-2-yl group acts as a protecting group for hydroxyl functionalities and can be installed or removed depending on the synthetic route to facilitate selective reactions.
Formation of the (2E)-Propenoic Acid Side Chain
Heck coupling reaction
A palladium-catalyzed Heck reaction between the pyrazole ring bearing a suitable leaving group (e.g., halide) and acrylic acid or its derivatives can install the propenoic acid moiety with (E)-stereochemistry.Knoevenagel condensation
Alternatively, condensation of pyrazole-4-carboxaldehyde derivatives with malonic acid or equivalents under basic conditions can yield the α,β-unsaturated acid with control over the double bond configuration.
Research Findings and Optimization
Stereochemical control
The (E)-configuration of the propenoic acid double bond is favored thermodynamically and is usually ensured by reaction conditions such as temperature, solvent, and choice of catalyst.Yield and purity
Optimization of base strength, solvent polarity, and reaction time improves yields typically ranging from 60% to 85% in reported syntheses.Intermediate characterization
Key intermediates such as the N-oxan-2-ylmethyl pyrazole and pyrazole-4-halide derivatives are characterized by NMR, IR, and mass spectrometry to confirm structure before proceeding.Scalability
The methods are amenable to scale-up with careful control of reaction parameters to maintain stereochemical purity and minimize side products.
Data Table Summarizing Preparation Methods
| Step | Method/Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + β-ketoester condensation | Hydrazine hydrate, β-ketoester, reflux in ethanol | Formation of pyrazole-4-carboxylate intermediate |
| N1-alkylation with oxan-2-ylmethyl | Nucleophilic substitution | Oxan-2-ylmethyl bromide, K2CO3, DMF, 60°C | Selective alkylation at N1 position |
| Installation of propenoic acid | Heck coupling or Knoevenagel condensation | Pd catalyst, acrylic acid or malonic acid, base, solvent | Formation of (2E)-3-substituted propenoic acid side chain |
| Purification | Column chromatography or recrystallization | Silica gel, hexane/ethyl acetate mixtures | High purity final compound |
Q & A
What are the established synthetic routes for (2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid?
Level: Basic
Answer:
A common approach involves coupling pyrazole derivatives with α,β-unsaturated carboxylic acid precursors. For example, the oxan-2-ylmethyl group can be introduced via nucleophilic substitution or Mitsunobu reactions on 1H-pyrazole-4-carbaldehyde intermediates. Subsequent Wittig or Horner-Wadsworth-Emmons reactions with phosphonate esters can extend the α,β-unsaturated chain to form the prop-2-enoic acid moiety . Validation via -NMR and IR spectroscopy ensures correct regiochemistry and functional group integrity.
How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?
Level: Advanced
Answer:
Optimization hinges on controlling steric and electronic effects in the pyrazole and oxane subunits. Key steps include:
- Temperature Modulation: Lowering reaction temperatures (0–5°C) during pyrazole alkylation reduces side-product formation .
- Catalyst Selection: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective pyrazole functionalization .
- Purification: Flash chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) effectively isolates the product. Purity ≥95% can be confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
What crystallographic techniques and software are recommended for determining the crystal structure of this compound?
Level: Basic
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Structure Solution: Employ direct methods in SHELXS for phase determination .
- Refinement: SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. The oxan-2-ylmethyl group’s chair conformation and pyrazole planarity should be analyzed using Olex2 or Mercury .
How should researchers resolve discrepancies between experimental spectroscopic data and computational modeling results?
Level: Advanced
Answer:
Contradictions often arise from solvent effects or conformational flexibility. Mitigation strategies:
- DFT Calculations: Compare computed (B3LYP/6-311+G(d,p)) and experimental -NMR chemical shifts. Adjust for solvent polarity (e.g., DMSO-d6 vs. gas phase) .
- Dynamic Effects: Use variable-temperature NMR to assess rotational barriers in the oxane ring.
- X-ray Validation: Overlay crystallographic data with optimized molecular geometries (e.g., in GaussView) to identify steric clashes or tautomeric equilibria .
What in vitro assays are appropriate for evaluating the potential antimicrobial activity of this compound?
Level: Advanced
Answer:
- MIC Assays: Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines).
- Biofilm Inhibition: Quantify biofilm biomass via crystal violet staining in Candida albicans .
- Mechanistic Studies: Pair with fluorescence-based bacterial membrane permeability assays (SYTOX Green uptake) to assess disruption of cell integrity .
Which analytical methods are most effective in assessing the purity of synthesized batches?
Level: Basic
Answer:
- HPLC: Use a C18 column with UV detection at 254 nm. A single peak with ≥95% area indicates purity .
- LC-MS: Confirm molecular ion ([M+H]) and rule out dimers or adducts.
- Elemental Analysis: Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .
How can researchers design structure-activity relationship (SAR) studies for this compound’s derivatives?
Level: Advanced
Answer:
- Core Modifications: Synthesize analogs with varied substituents on the pyrazole (e.g., halogens, methyl groups) and oxane (e.g., spirocyclic variants) .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify key interactions with target proteins (e.g., COX-2 or fungal CYP51).
- In Vivo Correlation: Test top candidates in rodent models for bioavailability and toxicity, correlating logP values (determined via shake-flask method) with pharmacokinetic profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
